

# Yo-Pro-3: A Technical Guide to a Cell-Impermeant Nucleic Acid Stain

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Yo-Pro-3

Cat. No.: B15552251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Finding: Yo-Pro-3 is a Cell-Impermeant Dye

**Yo-Pro-3** is a carbocyanine-based nucleic acid stain that is definitively cell-impermeant.[1][2] This characteristic dictates its primary application in cellular and molecular biology: the identification of cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis. Its inability to cross the intact membranes of live cells ensures that only dead or dying cells are labeled.

Once inside a cell with a permeabilized membrane, **Yo-Pro-3** intercalates with double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence quantum yield.[1] The dye is essentially non-fluorescent when in solution but exhibits strong fluorescence upon binding to nucleic acids.[1] This property provides a high signal-to-noise ratio, making it an excellent tool for various fluorescence-based assays.

## Distinguishing Yo-Pro-3 from Yo-Pro-1

It is crucial to distinguish **Yo-Pro-3** from the related dye, Yo-Pro-1. While both are nucleic acid stains, Yo-Pro-1 is known to be permeant to the membranes of early apoptotic cells, which retain some membrane integrity. In contrast, **Yo-Pro-3** is generally excluded from these early apoptotic cells and is a more specific marker for late apoptotic and necrotic cells with fully compromised membranes.

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **Yo-Pro-3**.

Property	Value	Reference
Excitation Maximum (DNA-bound)	612 nm	<a href="#">[1]</a>
Emission Maximum (DNA-bound)	631 nm	<a href="#">[1]</a>
Quantum Yield (DNA-bound)	0.16	
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{\text{max}}$	100,100 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Enhancement upon DNA binding	20- to 200-fold	

Cell State	Yo-Pro-3 Permeability	Expected Fluorescence
Live	Impermeant	Little to no fluorescence
Early Apoptotic	Generally Impermeant	Low fluorescence
Late Apoptotic / Necrotic	Permeant	Bright far-red fluorescence

## Experimental Protocols

Detailed methodologies for utilizing **Yo-Pro-3** in common applications are provided below.

### Protocol 1: Dead Cell Staining for Fluorescence Microscopy

This protocol is adapted from the use of the similar cell-impermeant dye, TO-PRO-3, and is suitable for identifying dead cells in a population using fluorescence microscopy.

Materials:

- **Yo-Pro-3** Iodide (1 mM solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 or far-red)

#### Procedure:

- **Cell Preparation:** Culture cells under desired experimental conditions. Include positive control samples treated with an agent known to induce cell death (e.g., ethanol or heat).
- **Washing:** Gently wash the cells 1-3 times with PBS to remove any residual media.
- **Staining Solution Preparation:** Prepare the **Yo-Pro-3** staining solution by diluting the 1 mM stock solution in PBS. A final concentration of 1  $\mu$ M is a good starting point, but the optimal concentration may range from 100 nM to 5  $\mu$ M and should be determined empirically for your cell type and experimental conditions.
- **Staining:** Add a sufficient volume of the staining solution to completely cover the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at room temperature, protected from light.
- **Washing:** Remove the staining solution and wash the cells 3 times with PBS.
- **Imaging:** Mount the coverslips or place the imaging dish on the fluorescence microscope. Acquire images using a filter set appropriate for far-red fluorescence (Excitation:  $\sim$ 610 nm, Emission:  $\sim$ 630 nm). Dead cells will exhibit bright nuclear staining, while live cells will show minimal to no fluorescence.

## Protocol 2: Flow Cytometry for Viability and Apoptosis Analysis (with Propidium Iodide)

This protocol outlines a common method for distinguishing between live, apoptotic, and necrotic cell populations using flow cytometry, by combining a cell-permeant dye for early

apoptosis (like YO-PRO-1, but can be adapted for other markers) and a cell-impermeant dye for necrosis (Propidium Iodide, which serves a similar role to **Yo-Pro-3** in this context).

#### Materials:

- **Yo-Pro-3** Iodide (1 mM solution in DMSO)
- Propidium Iodide (PI) solution (e.g., 1 mg/mL)
- Phosphate-Buffered Saline (PBS)
- Cell suspension
- Flow cytometer with 488 nm and/or 633 nm laser excitation capabilities

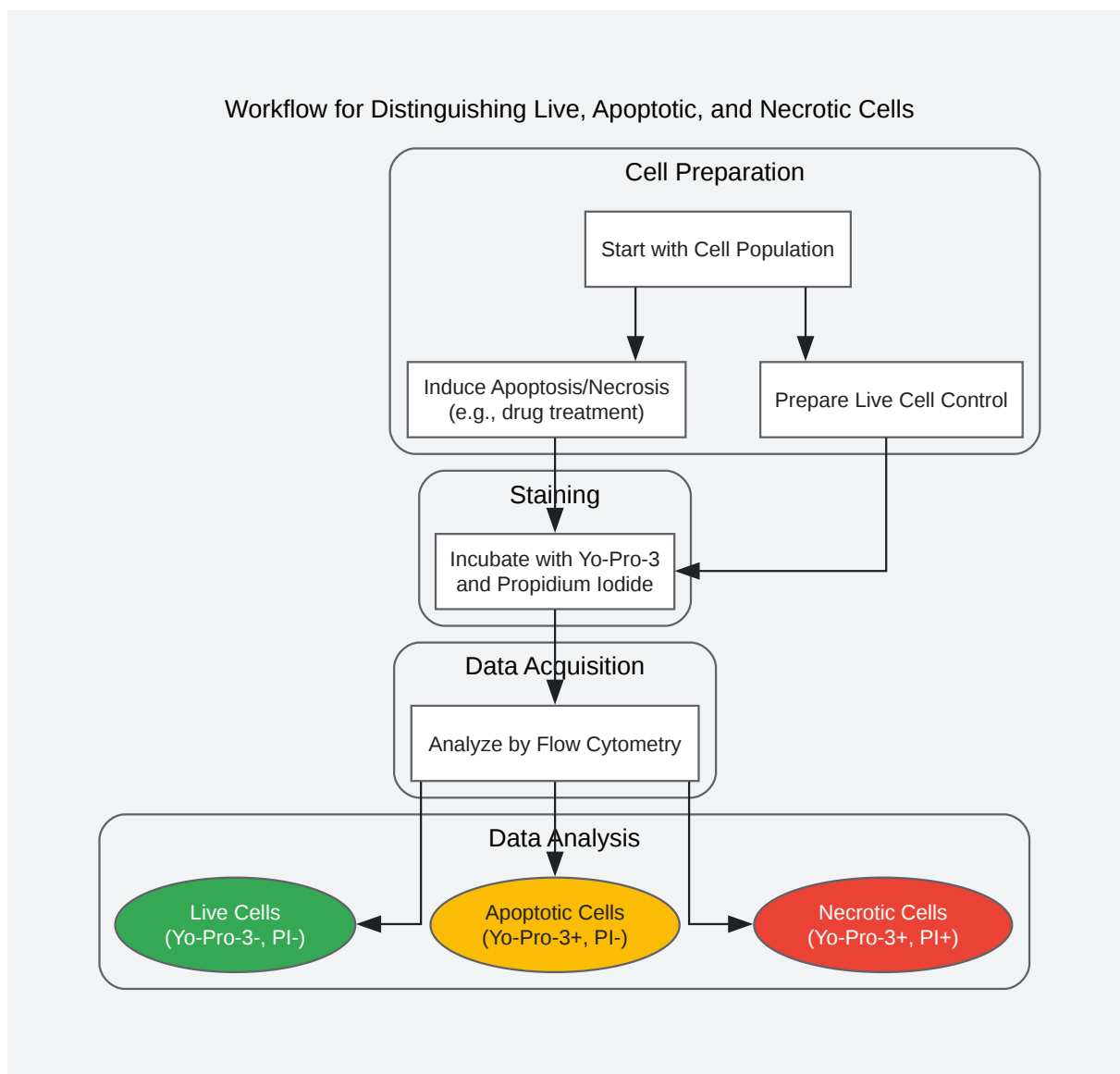
#### Procedure:

- **Cell Preparation:** Induce apoptosis in your cell population using the desired method. Prepare a negative control (untreated cells) and a positive control for necrosis (e.g., heat-shocked cells).
- **Harvesting and Washing:** Harvest the cells and wash them with cold PBS. Resuspend the cells in PBS at a concentration of approximately  $1 \times 10^6$  cells/mL.
- **Staining:** For each 1 mL of cell suspension, add the appropriate amount of **Yo-Pro-3** and PI. A common starting concentration is 1  $\mu$ L of each stock solution.
- **Incubation:** Incubate the cells on ice for 20-30 minutes, protected from light.
- **Analysis:** Analyze the stained cells by flow cytometry within 1-2 hours.
  - Use 488 nm excitation for PI and the appropriate laser for **Yo-Pro-3** (e.g., 594 nm or 633 nm).
  - Collect fluorescence emission for **Yo-Pro-3** (e.g., ~630 nm) and PI (e.g., ~617 nm).
  - Gate on the cell population to exclude debris.

- Data Interpretation:
  - Live cells: Low to no fluorescence for both dyes.
  - Early apoptotic cells: May show intermediate fluorescence for a marker like Yo-Pro-1 (if used), but should remain negative for **Yo-Pro-3** and PI.
  - Late apoptotic/necrotic cells: Will show bright fluorescence for both **Yo-Pro-3** and PI.

## Visualizations

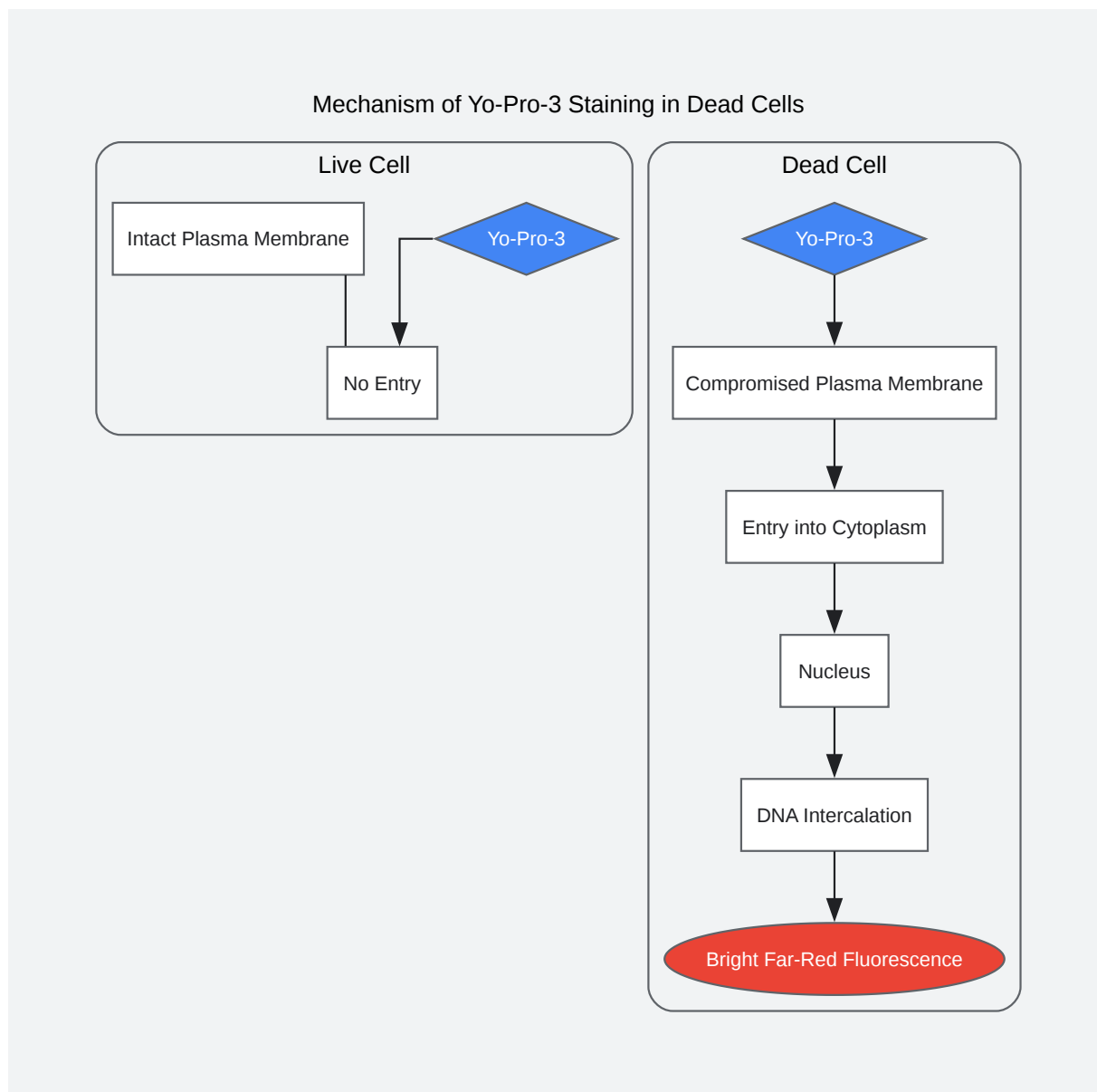
### Experimental Workflow for Cell Viability Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for cell viability analysis using **Yo-Pro-3** and PI.

## Signaling Pathway: Mechanism of Yo-Pro-3 Staining



[Click to download full resolution via product page](#)

Caption: **Yo-Pro-3** enters dead cells and fluoresces upon DNA binding.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biotium.com [biotium.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Yo-Pro-3: A Technical Guide to a Cell-Impermeant Nucleic Acid Stain]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552251#is-yo-pro-3-cell-permeant-or-impermeant\]](https://www.benchchem.com/product/b15552251#is-yo-pro-3-cell-permeant-or-impermeant)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)